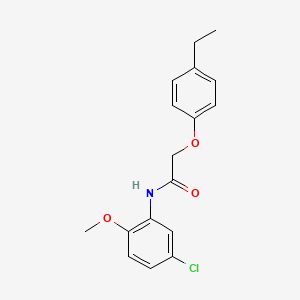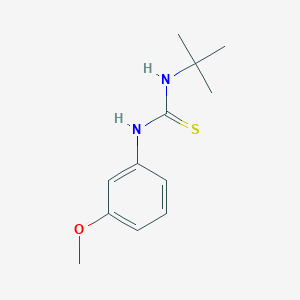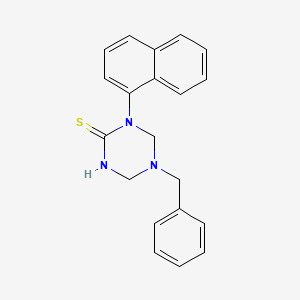
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide, also known as EDP-420, is a small molecule inhibitor that has been developed for the treatment of pain and inflammation. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally related to other pyrazole-based inhibitors such as celecoxib and rofecoxib.
作用机制
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide involves the inhibition of the COX-2 enzyme, which is upregulated in response to inflammation and tissue injury. By blocking the production of prostaglandins, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide reduces pain and inflammation in affected tissues. Unlike traditional NSAIDs, which also inhibit the activity of the constitutively expressed COX-1 enzyme, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide selectively targets COX-2, which may reduce the risk of gastrointestinal side effects.
Biochemical and physiological effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
实验室实验的优点和局限性
The main advantage of using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in lab experiments is its selective inhibition of COX-2, which allows for the study of the specific role of this enzyme in pain and inflammation. However, a limitation of using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide is that it may not fully recapitulate the complex pathophysiology of human diseases, and further studies are needed to validate its efficacy in clinical settings.
未来方向
1. Investigating the potential use of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
2. Developing novel formulations of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide that improve its pharmacokinetic properties and allow for targeted delivery to affected tissues.
3. Investigating the potential use of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in combination with other therapeutic agents to enhance its efficacy and reduce the risk of adverse effects.
4. Conducting clinical trials to evaluate the safety and efficacy of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide in human patients with various pain and inflammatory conditions.
5. Investigating the potential use of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide as a prophylactic agent to prevent the development of chronic pain and inflammation.
合成方法
The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further modified to yield the final product.
科学研究应用
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and inflammation. It has been shown to selectively inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. In preclinical studies, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-furamide has demonstrated efficacy in various animal models of pain and inflammation, including osteoarthritis, rheumatoid arthritis, and neuropathic pain.
属性
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-5-16-9(3)12(8(2)15-16)14-13(17)11-6-7-18-10(11)4/h6-7H,5H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTUQQRBJNOGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C(OC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methylfuran-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)


![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)




![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)

